4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Description
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a pyrrolidine moiety linked to the aromatic ring via an ethyl spacer. The ethyl-pyrrolidine substituent likely enhances solubility and conformational flexibility compared to simpler derivatives, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring extended hydrophobic interactions .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQTSYDDIWUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of pyrrolidine with an appropriate benzene derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-(2-bromoethyl)benzene-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and a base like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different oxidation states.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with functional groups like nitro or sulfonic acid.
Scientific Research Applications
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine with structurally related derivatives:
*Estimated values based on structural analogs.
Key Research Findings
Flexibility vs. Potency : Ethyl-linked pyrrolidine derivatives balance conformational flexibility and steric bulk, optimizing interactions with flat binding pockets (e.g., DNA grooves or enzyme active sites) compared to rigid piperazinyl analogs .
Solubility Trade-offs : While the ethyl spacer improves aqueous solubility, cyclopentyl-piperazinyl derivatives (e.g., ) exhibit higher logP values (~3.5), favoring membrane permeability but requiring formulation adjustments for bioavailability.
Synthetic Versatility : Benzene-1,2-diamines with primary amines (e.g., target compound) are preferred for constructing heterocycles like benzimidazoles (), whereas nitro-substituted analogs serve as precursors for secondary functionalization .
Biological Activity
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, also known by its CAS number 1337882-64-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 205.31 g/mol. The structure features a pyrrolidine ring attached to a benzene with two amine groups at the 1 and 2 positions, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate biological membranes and interact with central nervous system targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, derivatives demonstrated improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Antimicrobial Activity
Some studies report that related compounds exhibit antimicrobial properties. The ability to disrupt bacterial cell membranes or inhibit specific bacterial enzymes could be a mechanism through which these compounds exert their effects .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a series of pyrrolidine derivatives in cancer models, noting that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity. The introduction of polar functional groups improved solubility and bioavailability, leading to better therapeutic outcomes .
- Neuroprotection : In vitro assays demonstrated that certain derivatives could effectively inhibit AChE and BuChE with IC50 values in the low micromolar range. These findings suggest that modifications to the benzene ring can optimize binding affinity and selectivity for these enzymes .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
